5-Amino-1,3,4-thiadiazole-2-thiol

Catalog No.
S610550
CAS No.
2349-67-9
M.F
C2H3N3S2
M. Wt
133.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1,3,4-thiadiazole-2-thiol

CAS Number

2349-67-9

Product Name

5-Amino-1,3,4-thiadiazole-2-thiol

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione

Molecular Formula

C2H3N3S2

Molecular Weight

133.20 g/mol

InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)

InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N

SMILES

C1(=NNC(=S)S1)N

Synonyms

2-Amino-1,3,4-thiadiazol-5-thiol; 2-Amino-1,3,4-thiadiazole-5-mercaptan; 2-Amino-1,3,4-thiadiazole-5-thiol; 2-Amino-5-mercapto-1,3,4-thiadiazole; 2-Amino-5-mercapto-1,3,5-thiadiazole; 2-Amino-5-mercaptothiadiazole; 2-Amino-Δ2-1,3,4-thiadiazoline-5-th

Canonical SMILES

C1(=NNC(=S)S1)N

Isomeric SMILES

C1(=NN=C(S1)S)N

Synthesis of Anticonvulsant Amines:

One research application of 5-amino-1,3,4-thiadiazole-2-thiol lies in the synthesis of new amines with potential anticonvulsant properties. A study published in 2007 [] explored the use of ATT as a starting material for the synthesis of a series of novel amines. The researchers evaluated the anticonvulsant activity of these synthesized compounds using various models of epilepsy in mice. Some of the synthesized compounds exhibited promising anticonvulsant activity, suggesting the potential of ATT as a building block for the development of new anticonvulsant drugs.

5-Amino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole ring with an amino group at the 5-position and a thiol group at the 2-position. Its chemical formula is C2H3N3S2C_2H_3N_3S_2, and it has a molecular weight of approximately 133.19 g/mol. This compound is recognized for its diverse applications in medicinal chemistry and materials science, particularly due to its unique structural properties that allow it to interact with various biological and chemical systems .

The mechanism of action for 5-Amino-1,3,4-thiadiazole-2-thiol depends on the specific application. Here are two potential areas of interest:

  • Anticoagulant activity: Some studies suggest the compound may interfere with blood clotting mechanisms, but the detailed mechanism requires further investigation [4].
  • Anticorrosion properties: The thiol group in the molecule is believed to enable the formation of a protective layer on metal surfaces, hindering corrosion [5].

5-Amino-1,3,4-thiadiazole-2-thiol is classified as a mild irritant and may cause harm if inhaled, swallowed, or comes into contact with skin or eyes [2].

  • Hazard statements:
    • Harmful if swallowed (H302) [2].
    • Causes skin irritation (H315) [2].
    • Causes serious eye irritation (H319) [2].
    • May cause respiratory irritation (H335) [2].
, primarily involving nucleophilic substitutions and condensation reactions. It can react with carbonyl compounds to form Schiff bases under acidic conditions, typically using anhydrous ethanol as a solvent. This reaction highlights its utility in synthesizing more complex organic molecules . Additionally, the compound exhibits reactivity towards metal ions, forming stable complexes that are useful in various applications, including corrosion inhibition .

The biological activity of 5-amino-1,3,4-thiadiazole-2-thiol has been widely studied. It has shown potential as an antimicrobial agent and has been investigated for its effects on pulmonary tuberculosis treatment . The compound also acts as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, making it a candidate for therapeutic applications in conditions like glaucoma and obesity . Furthermore, it exhibits anti-corrosion properties, enhancing the stability of metals in acidic environments .

Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol:

  • Condensation Reaction: This involves the reaction of hydrazine with carbon disulfide followed by hydrolysis.
  • Cyclization Method: The compound can be synthesized by reacting thiosemicarbazide with α-halo acids.
  • Schiff Base Formation: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with various carbonyl compounds under acidic conditions yields Schiff bases, which can be further modified to obtain derivatives .

5-Amino-1,3,4-thiadiazole-2-thiol has numerous applications across different fields:

  • Corrosion Inhibitor: It is used to protect metals from corrosion in acidic environments.
  • Pharmaceuticals: The compound serves as a precursor for synthesizing various medicinal agents.
  • Electroplating: It functions as a leveling agent in copper electroplating processes .
  • Antimicrobial Agents: Its biological properties make it suitable for developing new antimicrobial drugs .

Studies on the interactions of 5-amino-1,3,4-thiadiazole-2-thiol with metal ions have revealed its ability to form stable complexes that enhance corrosion resistance. The adsorption of this compound on metal surfaces has been shown to significantly reduce corrosion rates in hydrochloric acid solutions. Electrochemical studies indicate that it acts by forming a protective layer on the metal surface . Additionally, its interaction with biological targets such as carbonic anhydrase suggests potential therapeutic applications.

Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Amino-1,3,4-thiadiazoleSimilar thiadiazole structureLess soluble; limited biological activity
5-Amino-1,2,4-thiadiazoleDifferent substitution patternExhibits different reactivity profiles
5-Amino-1,3-thiazoleThiazole ring instead of thiadiazoleStronger antimicrobial properties
2-Amino-1,3-thiadiazoleLacks thiol groupReduced reactivity compared to thiol variant

The uniqueness of 5-amino-1,3,4-thiadiazole-2-thiol lies in its combination of both amino and thiol functional groups on the thiadiazole ring. This allows it to engage in diverse

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.97683946 g/mol

Monoisotopic Mass

132.97683946 g/mol

Heavy Atom Count

7

Appearance

Powder

UNII

B1HEG7V21S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2349-67-9

Wikipedia

5-amino-1,3,4-thiadiazole-2-thiol

General Manufacturing Information

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-: ACTIVE

Dates

Modify: 2023-08-15

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